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Introduction
Poly(ADP-ribose) polymerase 16 (PARP16) is a key enzyme localized to the endoplasmic

reticulum (ER) that plays a crucial role in the unfolded protein response (UPR).[1][2] Its

involvement in cellular stress responses has made it an attractive target for drug discovery,

particularly in the context of cancer therapy.[3] DB008 is a potent and selective covalent

inhibitor of PARP16, designed to irreversibly bind to a non-conserved cysteine residue

(Cys169) within the NAD+ binding pocket.[3] A key feature of DB008 is the inclusion of an

ethynyl group, which serves a dual purpose: it enhances selectivity by binding to a unique

hydrophobic pocket and acts as a "click handle" for copper-catalyzed azide-alkyne

cycloaddition (CuAAC) reactions.[3] This property allows for the direct, fluorescence-based

detection of PARP16 in various experimental settings, providing a powerful tool for studying its

activity and for screening potential inhibitors.

These application notes provide detailed protocols for the use of DB008 in fluorescence-based

PARP16 detection, including in-gel fluorescence analysis and in-cell competition assays.
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Property Value Reference

Target PARP16 [3]

Mechanism of Action Covalent, irreversible inhibitor [3]

IC₅₀ (PARP16) 0.27 µM [3]

Binding Site
Cys169 in NAD+ binding

pocket
[3]

Chemical Feature

Acrylamide electrophile,

Ethynyl group (for click

chemistry)

[3]

Cell Permeability Yes [3]

Table 2: Quantitative Data for DB008 in PARP16 Assays
Parameter Value Assay Conditions Reference

Apparent Kd (in-cell)
90.0 nM (95% CI:

52.5–231 nM)

Myc2x-PARP16

expressing HEK 293T

cells, 2-hour treatment

with DB008

[3]

kinact/KI 5.95 × 10³ M⁻¹ s⁻¹

Time-dependent

labeling of Myc2x-

PARP16 in HEK 293T

cells

[3]

Talazoparib IC₅₀ (in-

cell competition)
949 nM

Myc2x-PARP16

expressing HEK 293T

cells, 1-hour pre-

incubation with

Talazoparib, followed

by 30 min DB008 (0.3

µM) treatment

[3]

Signaling Pathway
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The following diagram illustrates the role of PARP16 in the unfolded protein response (UPR)

pathway. Under ER stress, PARP16 is activated and is required for the activation of two key ER

stress sensors, PERK and IRE1α.[1][2]
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PARP16-mediated Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols
Protocol 1: In-Gel Fluorescence Detection of PARP16
This protocol describes the labeling of PARP16 in cell lysates using DB008 followed by a click

reaction with a fluorescent azide for visualization by SDS-PAGE.

Materials:

Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16, or

HAP1 WT cells for endogenous PARP16)

DB008 (stock solution in DMSO)
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Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Fluorescent azide (e.g., TAMRA-azide, stock solution in DMSO)

Click Chemistry Reaction Buffer Components:

Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in H₂O

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-BuOH (4:1)

Copper(II) sulfate (CuSO₄), 50 mM in H₂O

4x Laemmli sample buffer

SDS-PAGE gels

Fluorescence gel scanner

Procedure:

Cell Lysis: a. Harvest cells and wash with cold PBS. b. Lyse the cell pellet in ice-cold Lysis

Buffer. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes. d. Clarify the

lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and

determine the protein concentration (e.g., using a BCA assay).

DB008 Labeling: a. In a microcentrifuge tube, dilute the cell lysate to a final concentration of

1-2 mg/mL with Lysis Buffer. b. Add DB008 to the desired final concentration (e.g., a dose-

response from 10 nM to 1 µM). For a negative control, add an equivalent volume of DMSO.

c. Incubate for 30-60 minutes at room temperature.

Click Chemistry Reaction: a. To the DB008-labeled lysate, add the following click chemistry

reagents in order:

Fluorescent azide (e.g., TAMRA-azide) to a final concentration of 10-50 µM.
TCEP to a final concentration of 1 mM.
TBTA to a final concentration of 100 µM.
CuSO₄ to a final concentration of 1 mM. b. Vortex briefly to mix. c. Incubate for 1 hour at
room temperature, protected from light.
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Sample Preparation for SDS-PAGE: a. Add 4x Laemmli sample buffer to the reaction

mixture. b. Boil the samples at 95°C for 5-10 minutes.

In-Gel Fluorescence Scanning: a. Load the samples onto an SDS-PAGE gel and perform

electrophoresis. b. After electrophoresis, scan the gel using a fluorescence scanner with the

appropriate excitation and emission wavelengths for the chosen fluorescent azide (e.g., for

TAMRA: Ex: ~546 nm, Em: ~579 nm). c. (Optional) Stain the gel with Coomassie Brilliant

Blue to visualize total protein loading.

Cell Lysis

Protein Quantification

Incubate with DB008

Click Reaction
(Fluorescent Azide, TCEP,

TBTA, CuSO4)

Add Sample Buffer & Boil

SDS-PAGE

In-Gel Fluorescence Scan
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Experimental workflow for in-gel fluorescence detection of PARP16.

Protocol 2: In-Cell PARP16 Labeling and Competition
Assay
This protocol allows for the assessment of PARP16 target engagement by competitor

compounds in intact cells.

Materials:

Cells expressing PARP16 (e.g., HEK 293T cells overexpressing Myc-tagged PARP16)

Cell culture medium

Competitor compound (e.g., Talazoparib, stock solution in DMSO)

DB008 (stock solution in DMSO)

PBS

Lysis Buffer

Reagents for click chemistry and in-gel fluorescence analysis (as in Protocol 1)

Procedure:

Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere

overnight. b. Pre-treat the cells with the desired concentrations of the competitor compound

(or DMSO vehicle control) for 1-2 hours in serum-free medium. c. Add DB008 to a final

concentration of ~300 nM (a concentration that gives saturable labeling) to all wells and

incubate for 30 minutes.

Cell Lysis: a. Aspirate the medium and wash the cells once with cold PBS. b. Lyse the cells

directly in the wells using ice-cold Lysis Buffer. c. Collect the lysates and proceed with

clarification and protein quantification as described in Protocol 1.
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Click Chemistry and Analysis: a. Perform the click chemistry reaction on the lysates as

described in Protocol 1. b. Prepare samples for SDS-PAGE, run the gel, and perform in-gel

fluorescence scanning.

Data Analysis: a. Quantify the fluorescence intensity of the PARP16 band in each lane using

image analysis software. b. Normalize the signal to a loading control if necessary. c. Plot the

normalized fluorescence intensity against the concentration of the competitor compound to

determine the IC₅₀.

Seed and Culture Cells

Pre-treat with Competitor
Compound or Vehicle

Treat with DB008

Wash and Lyse Cells

Click Reaction with
Fluorescent Azide

SDS-PAGE and
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Quantify Fluorescence
and Determine IC50

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Workflow for the in-cell PARP16 competition assay.

Troubleshooting
High Background Fluorescence:

Ensure complete removal of excess fluorescent azide by performing a protein precipitation

step (e.g., with methanol/chloroform) after the click reaction and before adding the sample

buffer.

Optimize the concentration of the fluorescent azide; lower concentrations may reduce

background.

Include a control reaction without DB008 to assess the level of non-specific labeling.

Low Signal:

Increase the incubation time with DB008 or the duration of the click reaction.

Ensure the activity of the click chemistry reagents, particularly TCEP and sodium

ascorbate, which can oxidize over time. Prepare fresh solutions.

Confirm the expression of PARP16 in your cell line by Western blot.

Irreproducible Results:

Ensure accurate protein quantification and equal loading of protein for all samples.

Maintain consistent incubation times and temperatures for all steps.

Use fresh lysis buffer with protease and phosphatase inhibitors.

Conclusion
DB008 is a valuable chemical probe for the fluorescence-based detection and characterization

of PARP16. Its covalent nature and integrated click chemistry handle enable robust and

sensitive labeling of PARP16 in both cell lysates and intact cells. The protocols provided herein

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b10855475?utm_src=pdf-body-img
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/product/b10855475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


offer a framework for researchers to utilize DB008 for studying PARP16 biology and for the

discovery and characterization of novel PARP16 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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